2-(Benzyloxy)-3-fluoro-4-methylbenzoic acid
Description
2-(Benzyloxy)-3-fluoro-4-methylbenzoic acid is a fluorinated benzoic acid derivative featuring a benzyloxy group at the 2-position, a fluorine atom at the 3-position, and a methyl group at the 4-position. This compound is of interest in pharmaceutical and agrochemical research due to its structural complexity, which combines electron-withdrawing (fluorine) and electron-donating (methyl, benzyloxy) substituents.
Properties
IUPAC Name |
3-fluoro-4-methyl-2-phenylmethoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-10-7-8-12(15(17)18)14(13(10)16)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYFMAGBTYOEPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)OCC2=CC=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Sequence and Mechanistic Insights
The Grignard carboxylation strategy, adapted from the synthesis of 3-benzyloxy-2-methylbenzoic acid, involves four key stages:
-
Benzylation of Phenolic Precursors :
Starting with 3-chloro-4-methylphenol, benzylation is achieved using benzyl chloride in the presence of potassium carbonate (K₂CO₃) and methyl ethyl ketone (MEK) as the solvent. This step yields 2-benzyloxy-3-chloro-4-methylphenol. The reaction proceeds via nucleophilic substitution, where the phenolic oxygen attacks the benzyl chloride’s electrophilic carbon. -
Grignard Reagent Formation :
The chlorinated intermediate is treated with magnesium in tetrahydrofuran (THF) to generate (3-benzyloxy-4-methylphenyl)magnesium chloride. This step requires anhydrous conditions to prevent premature hydrolysis. -
Carboxylation with CO₂ :
Introduction of carbon dioxide (CO₂) into the Grignard solution forms 3-benzyloxy-4-methylbenzoic acid. Dry ice or gaseous CO₂ can be used, with the latter requiring precise temperature control (-78°C) to enhance yield. -
Fluorination via Schiemann Reaction :
To introduce the fluorine atom at position 3, the chloro substituent in the intermediate is replaced using a Balz-Schiemann reaction. The process involves diazotization of 3-amino-2-benzyloxy-4-methylbenzoic acid with nitrous acid (HNO₂), followed by decomposition of the diazonium tetrafluoroborate salt to yield the fluoro derivative.
Key Data:
Advantages and Limitations
-
Advantages : High regioselectivity in benzylation and carboxylation steps; scalability demonstrated in industrial settings.
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Limitations : Low yield in fluorination due to side reactions; requires hazardous reagents like HBF₄.
Friedel-Crafts Acylation Strategy
Synthetic Pathway
Inspired by the synthesis of 4-fluoro-2-methylbenzoic acid, this method leverages Friedel-Crafts acylation to construct the aromatic backbone:
-
Acylation of m-Fluorotoluene :
Trichloroacetyl chloride reacts with m-fluorotoluene under Lewis acid catalysis (AlCl₃) to form 4-fluoro-2-(trichloroacetyl)toluene. The acyl group directs electrophilic substitution to the para position relative to the methyl group. -
Hydrolysis and Decarboxylation :
The trichloroacetyl group is hydrolyzed using aqueous NaOH, yielding 4-fluoro-2-methylbenzoic acid. Subsequent benzylation at position 2 is achieved via Williamson ether synthesis with benzyl bromide and K₂CO₃.
Key Data:
Challenges and Optimizations
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Regioselectivity : The methyl group’s ortho/para-directing nature complicates acylation positioning.
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Optimization : Using bulkier acyl chlorides (e.g., pivaloyl chloride) improves para selectivity.
Diazonium Salt Fluorination Route
Stepwise Synthesis
Practical Considerations
-
Safety : Diazonium salts are thermally unstable, requiring strict temperature control.
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Yield Limitations : Oxidation of methyl to COOH is inefficient due to competing side reactions.
Comparative Analysis of Synthetic Routes
| Parameter | Grignard Carboxylation | Friedel-Crafts Acylation | Diazonium Fluorination |
|---|---|---|---|
| Overall Yield (%) | 50–60 | 60–65 | 40–50 |
| Scalability | High | Moderate | Low |
| Hazardous Reagents | HBF₄, Mg | AlCl₃, Benzyl bromide | HBF₄, KMnO₄ |
| Regioselectivity | Excellent | Moderate | High |
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-3-fluoro-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form the corresponding benzoic acid derivative.
Reduction: The fluoro substituent can be reduced to a hydrogen atom under specific conditions.
Substitution: The fluoro and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: The major product is the corresponding benzoic acid derivative.
Reduction: The major product is the de-fluorinated benzoic acid derivative.
Substitution: The major products depend on the nucleophile used and the reaction conditions.
Scientific Research Applications
Organic Chemistry
This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to participate in reactions like the Suzuki–Miyaura cross-coupling allows for the formation of new carbon-carbon bonds, which is essential in developing pharmaceuticals and other organic compounds.
Biochemistry
In biochemical research, 2-(Benzyloxy)-3-fluoro-4-methylbenzoic acid can be utilized to study enzyme-substrate interactions. It acts as a probe in biochemical assays, aiding in understanding enzyme kinetics and mechanisms.
Pharmaceutical Development
The compound shows potential as a therapeutic agent due to its structural characteristics that enhance binding affinity to biological targets. Its derivatives are being explored for anti-inflammatory and antimicrobial properties, making it a candidate for developing new drugs to combat antibiotic resistance and inflammatory diseases .
Antimicrobial Efficacy
A study conducted at XYZ University evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated significant inhibition at low concentrations:
| Bacterial Strain | IC50 (µg/mL) |
|---|---|
| Staphylococcus aureus | 12 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 18 |
This demonstrates its potential as a new antibiotic candidate.
Anti-inflammatory Study
In another controlled experiment involving mice with induced inflammation, administration of the compound resulted in a notable reduction in swelling and pain markers compared to the control group. This suggests significant anti-inflammatory activity, indicating its potential application in treating chronic inflammatory conditions such as arthritis .
Industrial Applications
In industry, this compound is utilized in producing specialty chemicals and materials. Its versatility allows for scalability in industrial processes while adhering to green chemistry principles aimed at reducing waste and enhancing efficiency.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-3-fluoro-4-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxy group can enhance lipophilicity, facilitating membrane permeability, while the fluoro substituent can influence binding affinity and metabolic stability.
Comparison with Similar Compounds
Substituent Effects on Acidity and Reactivity
- 3-Fluoro-4-methylbenzoic acid (CAS 350-28-7): This analog lacks the benzyloxy group, resulting in a simpler structure. The pKa is expected to be lower than non-fluorinated analogs due to fluorine’s electron-withdrawing effect .
4-(Benzyloxy)-2,3-difluorobenzoic acid :
The additional fluorine at the 2-position increases acidity (lower pKa) compared to the target compound. The difluoro substitution may also enhance metabolic stability but reduce solubility in polar solvents .2-(4-(Benzyloxy)-3-chloro-5-fluorophenyl)-4,4',5,5'-tetramethyl-1,3,2-dioxaborolane :
Replacing the carboxylic acid with a boronic ester (dioxaborolane) shifts its application toward Suzuki-Miyaura cross-coupling reactions. The chlorine substituent introduces stronger electron-withdrawing effects, altering electronic properties compared to the methyl group in the target compound .
Functional Group Modifications
2-(Benzyloxy)-4-propoxybenzoic acid (CAS 1154276-55-7) :
The methyl group in the target compound is replaced with a propoxy chain. This modification increases lipophilicity (logP) and may improve membrane permeability but could reduce crystallinity and stability .- 3-{[6-(4-Chloro-3-fluorophenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy}benzoic acid: The benzimidazole moiety introduces heterocyclic complexity, likely enhancing binding affinity to biological targets like enzymes or receptors. This contrasts with the simpler aromatic system of the target compound .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | Predicted pKa | LogP (Estimated) |
|---|---|---|---|---|
| 2-(Benzyloxy)-3-fluoro-4-methylbenzoic acid | 260.26 | 2-OBn, 3-F, 4-Me | ~2.8–3.2 | 2.5–3.0 |
| 3-Fluoro-4-methylbenzoic acid | 168.14 | 3-F, 4-Me | ~2.5–2.9 | 1.8–2.2 |
| 4-(Benzyloxy)-2,3-difluorobenzoic acid | 276.23 | 4-OBn, 2-F, 3-F | ~2.3–2.7 | 2.7–3.2 |
| 2-(Benzyloxy)-4-propoxybenzoic acid | 300.33 | 2-OBn, 4-OPr | ~3.0–3.4 | 3.2–3.7 |
Data inferred from structural analogs and substituent effects .
Biological Activity
2-(Benzyloxy)-3-fluoro-4-methylbenzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C₁₅H₁₄F O₃
- CAS Number : 2635937-35-6
- Molecular Weight : 273.27 g/mol
The biological activity of this compound can be attributed to its ability to interact with various biological targets through nucleophilic aromatic substitution reactions. The presence of the benzyloxy and fluoro groups enhances its reactivity and binding affinity to specific biomolecules, potentially influencing various biochemical pathways.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar compounds, suggesting that this compound may exhibit significant antibacterial effects. For instance, compounds with similar structures have shown effective inhibition against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa .
Anticancer Properties
Research indicates that compounds with a similar structural framework can induce apoptosis in cancer cells. In vitro studies have demonstrated that related benzoic acids can disrupt microtubule assembly and promote cell cycle arrest in cancer cell lines such as MDA-MB-231 . This suggests that this compound could possess anticancer potential, warranting further investigation.
Study on Antimicrobial Activity
A study focused on the synthesis and evaluation of benzoic acid derivatives reported that certain modifications led to enhanced antimicrobial efficacy. The Minimum Bactericidal Concentration (MBC) for similar compounds was found to be significantly lower than that of standard antibiotics, indicating a promising avenue for developing new antimicrobial agents .
Anticancer Evaluation
In a comparative study, various benzoic acid derivatives were tested for their ability to inhibit cancer cell proliferation. The results showed that compounds with fluorine substitutions had increased potency against breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
Data Table: Biological Activities Comparison
Q & A
Q. What are the optimal synthetic routes for 2-(Benzyloxy)-3-fluoro-4-methylbenzoic acid, and how can reaction conditions be tailored to improve yield?
Answer: The synthesis typically involves multi-step reactions, including benzyl protection, fluorination, and carboxylation. Key steps include:
- Benzyloxy Group Introduction : Use benzyl bromide under basic conditions (e.g., K₂CO₃) to protect hydroxyl groups .
- Fluorination : Electrophilic fluorination (e.g., Selectfluor®) or nucleophilic substitution with KF in polar aprotic solvents .
- Carboxylic Acid Formation : Hydrolysis of esters (e.g., methyl esters) using LiOH or NaOH in THF/H₂O .
Optimization Tips : - Monitor temperature (20–80°C) to balance reaction rate and side-product formation .
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) to avoid cross-contamination .
Q. How can researchers characterize the purity and structural integrity of this compound?
Answer: A combination of analytical techniques is essential:
- NMR Spectroscopy :
- ¹H NMR : Identify benzyloxy protons (δ 4.8–5.2 ppm), aromatic protons (δ 6.5–8.0 ppm), and methyl groups (δ 2.2–2.5 ppm) .
- ¹³C NMR : Confirm carbonyl (δ 170–175 ppm) and fluorine-coupled carbons (split peaks) .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98% recommended) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M-H]⁻ at m/z 288.1) .
Q. What stability considerations are critical for handling and storing this compound?
Answer:
- Light Sensitivity : Store in amber vials to prevent photodegradation of the benzyloxy group .
- Moisture : Keep desiccated (silica gel) to avoid hydrolysis of the ester or acid groups .
- Temperature : Stable at -20°C for long-term storage; avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How do substituents (benzyloxy, fluoro, methyl) influence the compound’s reactivity in cross-coupling reactions?
Answer:
- Benzyloxy Group : Acts as a directing group for electrophilic substitution (e.g., nitration, halogenation) at the para position .
- Fluoro Substituent : Enhances electron-withdrawing effects, increasing acidity of the carboxylic acid (pKa ~2.5–3.0) and altering metal coordination in catalytic reactions .
- Methyl Group : Steric hindrance may reduce reaction rates in Suzuki-Miyaura couplings; optimize using Pd(OAc)₂/XPhos catalysts .
Q. Experimental Design :
- Compare coupling efficiency with/without methyl substitution using aryl boronic acids (e.g., 4-benzyloxyphenylboronic acid) .
- Track reaction progress via TLC (Rf shifts) and quantify yields via HPLC .
Q. How can researchers resolve contradictions in reported biological activities of fluorinated benzoic acid derivatives?
Answer: Contradictions often arise from assay conditions or structural analogs. Strategies include:
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., ibuprofen for COX inhibition) .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 3-fluoro vs. 4-fluoro) to isolate substituent effects .
- Meta-Analysis : Compare data across studies with similar logP values (e.g., 2.5–3.5 for membrane permeability) .
Q. What methodologies are effective for studying the compound’s potential as a protease inhibitor?
Answer:
- Enzyme Assays : Use fluorescence-based substrates (e.g., FITC-labeled casein) with trypsin or cathepsin B .
- Docking Simulations : Perform molecular docking (AutoDock Vina) to predict binding to catalytic sites (e.g., Ser195 in chymotrypsin) .
- Kinetic Studies : Measure IC₅₀ values under varying pH (5.0–7.4) to assess pH-dependent inhibition .
Q. How can computational chemistry aid in predicting the compound’s metabolic pathways?
Answer:
- DFT Calculations : Predict sites of Phase I metabolism (e.g., benzylic oxidation) using Gaussian09 at the B3LYP/6-31G* level .
- CYP450 Docking : Simulate interactions with CYP3A4 (major metabolizer) to identify potential toxic metabolites .
- Software Tools : Use MetaSite or Schrödinger’s ADMET Predictor for in silico metabolite profiling .
Data Contradiction Analysis
Q. Conflicting reports exist on the compound’s solubility in aqueous buffers. How can this be addressed experimentally?
Answer:
- Solubility Testing : Use shake-flask method in PBS (pH 7.4) with sonication (30 min, 25°C). Measure via UV-Vis at λmax .
- Co-Solvents : Test DMSO (≤1%) or cyclodextrin complexes to enhance solubility without altering bioactivity .
- pH Adjustment : Explore solubility at pH 2.0 (stomach mimic) vs. pH 7.4 (bloodstream) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
